4-(1-nitrosoethylidene)-1H-pyridine

adenosine receptor pharmacology GPCR ligand screening radioligand binding assay

For adenosine A1 receptor pharmacology studies requiring species-discriminating reference standards, this 4-pyridyl ketoxime offers verified Ki values of 1.90 nM (human) and 6.40 nM (rat). Its 3.4-fold human preference supports translational cross-species assays where rodent model data must be differentiated from human target activity. • Quantified A1 affinity benchmark (human Ki = 1.90 nM) for SAR and binding assay validation. • Melting point 156-157°C enables rapid identity verification via thermal analysis, eliminating reliance on NMR or HPLC-MS for receipt confirmation. • Calculated LogP of 1.28 provides predictable reversed-phase HPLC retention, aiding method development. Supplied with certificate of analysis. Standard ambient shipping applies; inquire for temperature-controlled delivery options.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 107445-21-6
Cat. No. B026760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-nitrosoethylidene)-1H-pyridine
CAS107445-21-6
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(=C1C=CNC=C1)N=O
InChIInChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6+
InChIKeyGROZUESHXQOJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Nitrosoethylidene)-1H-pyridine: Pyridyl Oxime and Adenosine A1 Affinity


4-(1-Nitrosoethylidene)-1H-pyridine (CAS 107445-21-6), also known as 4-acetylpyridine oxime or methyl 4-pyridyl ketoxime, is an N-heterocyclic oxime derivative with the molecular formula C7H8N2O and molecular weight 136.15 g/mol . The compound features a 4-pyridyl moiety conjugated to an ethanone oxime functional group, positioning it within the broader class of pyridine ketoximes that have established utility as analytical reagents, metal-chelating ligands, and pharmacologically active scaffolds [1]. Its primary synthetic route involves condensation of 4-acetylpyridine with hydroxylamine hydrochloride under standard conditions, yielding the thermodynamically favored (E)-oxime isomer [2].

4-(1-Nitrosoethylidene)-1H-pyridine: Substitution Risks with Pyridyl Ketoximes


Substituting 4-(1-nitrosoethylidene)-1H-pyridine with regioisomeric pyridyl ketoximes (e.g., 2-pyridyl or 3-pyridyl analogs) or alternative oxime derivatives introduces quantifiable deviations in receptor binding affinity, metal coordination geometry, and polymer thermal stability that directly compromise experimental reproducibility. The 4-pyridyl substitution pattern establishes a specific spatial orientation of the oxime nitrogen and pyridyl ring nitrogen that governs both its sub-nanomolar binding to the human adenosine A1 receptor [1] and its capacity to serve as a bifunctional monomer in condensation polymerization reactions with formaldehyde and aromatic ketones [2]. Regioisomeric variants exhibit fundamentally different chelation behavior—the 2-pyridyl ketoxime, for instance, is predominantly employed as a colorimetric reagent for rhenium and copper determination due to its distinct N,N-bidentate coordination mode, whereas the 4-pyridyl analog provides monodentate N-oxide-type coordination . These divergent functional properties render cross-substitution scientifically invalid in any application requiring precise receptor pharmacology, polymer architecture control, or metal-selective analytical detection.

4-(1-Nitrosoethylidene)-1H-pyridine: Differentiation Evidence


Adenosine A1 Receptor Affinity Benchmarking

4-(1-Nitrosoethylidene)-1H-pyridine demonstrates a Ki of 1.90 nM for the human adenosine A1 receptor expressed in CHO cells, as determined by displacement of [3H]R-PIA [1]. This sub-nanomolar affinity places the compound within the high-potency tier of A1 adenosine receptor ligands. For comparison, the prototypical A1 antagonist DPCPX (8-cyclopentyl-1,3-dipropylxanthine) exhibits a Ki of 0.46-0.69 nM in human A1 receptor binding assays under comparable conditions, while the endogenous agonist adenosine displays a Ki of approximately 70-100 nM [2]. The compound's affinity is approximately 1.5 orders of magnitude greater than that of caffeine (Ki ~44 μM at human A1).

adenosine receptor pharmacology GPCR ligand screening radioligand binding assay

Species-Dependent A1 Receptor Affinity

4-(1-Nitrosoethylidene)-1H-pyridine exhibits a 3.4-fold selectivity for the human adenosine A1 receptor (Ki = 1.90 nM) over the rat adenosine A1 receptor (Ki = 6.40 nM) when assayed under identical experimental conditions in CHO cell expression systems [1]. This species-dependent affinity differential is quantitatively defined and contrasts with ligands such as CPA (N6-cyclopentyladenosine), which shows only a ~2-fold human/rat A1 difference, or DPCPX, which exhibits comparable sub-nanomolar affinity across both species [2].

species selectivity adenosine A1 receptor comparative pharmacology

Lipophilicity: 4-Pyridyl vs. 2-Pyridyl Regioisomer

The calculated partition coefficient (LogP) for 4-(1-nitrosoethylidene)-1H-pyridine is 1.28 , which is comparable to the XLogP3-AA computed value of 0.8 from PubChem [1]. In contrast, the 2-pyridyl regioisomer (methyl 2-pyridyl ketoxime, CAS 13150-81-1) exhibits a computed LogP of approximately 0.95-1.05 . This modest but quantifiable lipophilicity difference arises from the distinct electronic environment of the pyridyl nitrogen in the para versus ortho position, affecting hydrogen-bonding capacity and partitioning behavior.

physicochemical property comparison LogP regioisomer differentiation

Thermal Stability of 4-APO-Based Terpolymers

Terpolymers synthesized using 4-acetylpyridine oxime (4-APO), formaldehyde, and acetophenone in a 1:5:1 molar ratio exhibit thermal degradation profiles with characteristic decomposition stages. The polymer 4-APOFA demonstrates an initial weight loss of ~8-10% below 150°C attributable to moisture and unreacted formaldehyde, followed by a major degradation step between 250-450°C with ~50-55% weight loss, and complete decomposition above 600°C [1]. In comparison, terpolymers derived from 4-hydroxyacetophenone as the oxime-bearing monomer show a lower onset temperature for major degradation (~220°C vs. ~250°C for 4-APOFA) and a 10-15°C lower Tmax in differential thermal analysis [2].

thermal degradation kinetics antimicrobial polymer oxime-functionalized resin

Melting Point for Identity Verification

4-(1-Nitrosoethylidene)-1H-pyridine (methyl 4-pyridyl ketoxime) exhibits a melting point of 156-157°C as reported by Apollo Scientific . This sharply defined melting range serves as a critical quality control parameter for verifying compound identity and purity upon receipt. In contrast, the 2-pyridyl regioisomer (methyl 2-pyridyl ketoxime) melts at a significantly lower range of 120-122°C , while the N-oxide derivative (4-acetylpyridine N-oxide) melts at 130-132°C . The 30-35°C melting point differential between the 4-pyridyl and 2-pyridyl ketoximes provides a simple, quantitative thermal criterion for distinguishing these regioisomers.

melting point characterization compound identity verification quality control parameter

4-(1-Nitrosoethylidene)-1H-pyridine: Procurement Application Scenarios


A1 Receptor Binding Assay Reference

For laboratories conducting adenosine A1 receptor binding studies, 4-(1-nitrosoethylidene)-1H-pyridine provides a defined affinity benchmark of Ki = 1.90 nM (human) and Ki = 6.40 nM (rat) [1]. This quantifiable species selectivity (3.4-fold human preference) makes it particularly valuable for cross-species translational pharmacology studies where human-specific A1 activity must be discriminated from rodent model data. The compound should be procured when a mid-nanomolar A1 ligand with characterized species selectivity is required as a reference standard or as a scaffold for structure-activity relationship exploration.

Thermally Stable Antimicrobial Polymer Monomer

Material science laboratories synthesizing self-crosslinked antimicrobial terpolymers should source 4-acetylpyridine oxime specifically for its demonstrated ability to form thermally stable resin systems with formaldehyde and aromatic ketones in 1:5:1 molar ratios [1]. The resulting 4-APOFA terpolymers exhibit major degradation onset at approximately 250°C, providing a ~30°C thermal stability advantage over alternative oxime monomers [2]. This compound is the appropriate selection when developing antimicrobial coatings for biomedical devices or hospital surfaces that require processing or operational stability at moderately elevated temperatures.

Melting Point-Based Material Authentication

Procurement of 4-(1-nitrosoethylidene)-1H-pyridine with a verified melting point of 156-157°C [1] provides a straightforward thermal criterion for compound identity confirmation upon receipt. The substantial 34-37°C melting point differential relative to the 2-pyridyl regioisomer (120-122°C) [2] minimizes the risk of mis-shipment or mislabeling. This scenario is relevant for any laboratory requiring rapid, low-cost material authentication before committing to more resource-intensive analytical techniques such as NMR or HPLC-MS.

Lipophilicity-Based Chromatography and Partitioning

When experimental protocols require a pyridyl ketoxime with specific lipophilicity characteristics, the calculated LogP of 1.28 for 4-(1-nitrosoethylidene)-1H-pyridine [1] differentiates it from the 2-pyridyl regioisomer (LogP ~0.95-1.05) [2]. This ~0.23-0.33 LogP unit difference translates to measurably altered chromatographic retention times (reversed-phase HPLC) and organic/aqueous partitioning behavior. The compound should be selected when increased hydrophobicity is required for membrane permeability in cellular assays, for specific extraction or purification protocols, or when method development demands predictable retention time shifts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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